Formic acid (ammonium salt)

Description

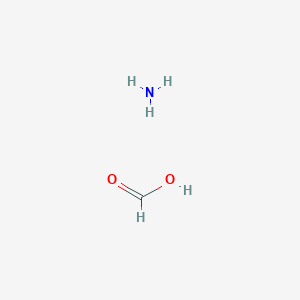

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

azane;formic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.H3N/c2-1-3;/h1H,(H,2,3);1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTDIZULWFCMLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)O.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

63.056 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Formate

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) formate (B1220265) (NH₄HCO₂) is a versatile and essential chemical compound with widespread applications in analytical chemistry, organic synthesis, and the pharmaceutical industry. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and a discussion of its key applications, tailored for the scientific community.

Core Physical and Chemical Properties

Ammonium formate is the ammonium salt of formic acid, presenting as a white, crystalline, and deliquescent solid.[1][2][3] It possesses a slight odor of ammonia.[3][4] This hygroscopic nature necessitates careful storage and handling to prevent moisture absorption.[2][5]

Quantitative Physical and Chemical Data

The key quantitative properties of ammonium formate are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | CH₅NO₂ |

| Molar Mass | 63.06 g/mol [4] |

| Appearance | White monoclinic crystals or granules[2] |

| Density | 1.26 - 1.28 g/cm³[3][4] |

| Melting Point | 116 - 121 °C (241 - 248 °F; 389 - 394 K)[2][3][5][6] |

| Boiling Point | Decomposes at 180 °C (356 °F; 453 K)[3][4] |

| pKa (of constituent ions) | Formic Acid: ~3.8, Ammonium Ion: ~9.2[3] |

| pH (of 5% aqueous solution) | 6.0 - 7.0[6] |

| Solubility in Water | Highly soluble: 102 g/100 mL at 0 °C, 142.7 g/100 mL at 20 °C, 202.4 g/100 mL at 40 °C, 516 g/100 mL at 80 °C[3] |

| Solubility in other solvents | Soluble in liquid ammonia, ethanol, and ether.[2][3] Insoluble in acetone, benzene, chloroform, and toluene.[7] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -556.18 kJ/mol[4][7] |

Key Chemical Reactions and Applications

Ammonium formate is a versatile reagent in several key areas of chemical research and development.

Thermal Decomposition

Upon heating, ammonium formate undergoes a two-stage decomposition. Initially, it dehydrates to form formamide (B127407) and water.[3] Further heating leads to the decomposition of formamide into hydrogen cyanide and water, with a side reaction producing carbon monoxide and ammonia.[3][7]

Role in Chromatography

Ammonium formate is a widely used mobile phase additive in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its volatility is a key advantage, as it is easily removed under the vacuum conditions of the mass spectrometer, preventing signal suppression. It serves as a buffer to control the pH of the mobile phase, which is crucial for improving the peak shape and resolution of ionizable compounds. In LC-MS, it can enhance the ionization efficiency of analytes by facilitating the formation of adducts, leading to improved signal intensity.

Reductive Amination (Leuckart Reaction)

Ammonium formate is a key reagent in the Leuckart reaction, a method for the reductive amination of aldehydes and ketones. In this reaction, ammonium formate serves as both the nitrogen source (via ammonia) and the reducing agent (via formic acid). This reaction is a valuable tool in organic synthesis for the preparation of amines.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for obtaining accurate data. The following sections outline protocols for determining key properties of ammonium formate.

Determination of Aqueous Solubility (Gravimetric Method)

This method determines the solubility of ammonium formate in water at a specific temperature by preparing a saturated solution and measuring the mass of the dissolved solid in a known mass of the solution.

Materials:

-

Ammonium formate

-

Distilled or deionized water

-

250 mL Erlenmeyer flask with a stopper

-

Thermostatically controlled water bath or shaker

-

Analytical balance (readable to 0.0001 g)

-

Drying oven

-

Weighing dishes

-

Syringe with a filter (0.45 µm)

Procedure:

-

Equilibrate the water bath or shaker to the desired temperature.

-

Add an excess amount of ammonium formate to a known volume of water in the Erlenmeyer flask.

-

Seal the flask and place it in the temperature-controlled environment.

-

Stir or agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Ensure some undissolved solid remains.

-

After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using the syringe and filter, taking care not to disturb the solid phase.

-

Dispense the filtered, saturated solution into a pre-weighed, dry weighing dish.

-

Record the mass of the weighing dish and the saturated solution.

-

Place the weighing dish in a drying oven at a temperature below the decomposition point of ammonium formate (e.g., 80-90 °C) until all the water has evaporated and a constant mass of the dried salt is obtained.

-

Record the final mass of the weighing dish and the dried ammonium formate.

-

Calculate the solubility in grams of ammonium formate per 100 g of water.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This protocol is based on the principles outlined in ASTM E928 for purity determination by DSC, which is also applicable for precise melting point determination.

Materials:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

-

Ammonium formate sample (previously dried in a desiccator due to its hygroscopic nature)

-

High-purity indium standard for calibration

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy using the indium standard.

-

Accurately weigh 1-3 mg of the dried ammonium formate sample into an aluminum DSC pan.

-

Hermetically seal the pan using the crimper.

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset temperature of the melting endotherm.

Determination of pKa by Potentiometric Titration

This method allows for the determination of the pKa values of the constituent ions of ammonium formate (formic acid and the ammonium ion).[1][5]

Materials:

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (B78521) (e.g., 0.1 M)

-

Ammonium formate solution of known concentration (e.g., 0.1 M)

-

Beakers

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).[1]

-

To determine the pKa of the ammonium ion, pipette a known volume of the ammonium formate solution into a beaker and titrate with the standardized HCl solution.

-

To determine the pKa of formic acid, pipette a known volume of the ammonium formate solution into a separate beaker and titrate with the standardized NaOH solution.

-

During each titration, add the titrant in small increments, allowing the pH to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate titration curves.

-

The pKa is the pH at the half-equivalence point. More accurately, the equivalence point can be determined from the first derivative of the titration curve, and the pKa from the pH at half that volume.

Handling and Storage

The hygroscopic nature of ammonium formate is a critical property that dictates its handling and storage requirements.

Conclusion

Ammonium formate is a compound of significant utility in scientific research and development. A thorough understanding of its physical and chemical properties, coupled with the application of precise experimental methodologies, is paramount for its effective and reproducible use. This guide provides the foundational knowledge and practical protocols to support researchers, scientists, and drug development professionals in their work with this important chemical.

References

Synthesis of Ammonium Formate from Formic Acid and Ammonia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) formate (B1220265) (NH₄HCO₂) is a versatile and crucial reagent in synthetic organic chemistry and pharmaceutical development. It serves as an efficient hydrogen-transfer agent in catalytic reductions, a buffer in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS), and a key reactant in the Leuckart-Wallach reaction for reductive amination. This technical guide provides a comprehensive overview of the synthesis of ammonium formate from the reaction of formic acid and ammonia (B1221849). It details the underlying chemical principles, various experimental protocols, quantitative data on reaction yields, and the critical parameters influencing the synthesis.

Introduction

Ammonium formate is the ammonium salt of formic acid. It is a colorless, hygroscopic, crystalline solid that is highly soluble in water.[1][2] The synthesis of ammonium formate is primarily based on the acid-base neutralization reaction between formic acid, a weak acid, and ammonia, a weak base.[3][4] The reaction is straightforward and can be adapted for various scales, from laboratory benchtop to industrial production.

The utility of ammonium formate in drug development is significant. Its role as a hydrogen donor in transfer hydrogenolysis, often in conjunction with palladium on carbon (Pd/C), allows for the mild and selective reduction of functional groups, a common step in the synthesis of active pharmaceutical ingredients (APIs).[5] Furthermore, its properties as a volatile buffer make it ideal for LC/MS applications, where it facilitates the separation and analysis of drug compounds and their metabolites without leaving non-volatile residues that can interfere with mass spectrometry detection.[6]

Chemical Principles

The synthesis of ammonium formate from formic acid and ammonia is an acid-base neutralization reaction. Formic acid (HCOOH) donates a proton (H⁺) to ammonia (NH₃), which acts as a base, to form the ammonium cation (NH₄⁺) and the formate anion (HCOO⁻).[3][4]

Overall Reaction: HCOOH + NH₃ ⇌ HCOONH₄

Upon heating, ammonium formate can undergo dehydration to form formamide (B127407) and water.[1][5][7] This is a reversible reaction, and the equilibrium can be influenced by temperature and the removal of water.

Decomposition Reaction (with heating): HCOONH₄ ⇌ HCONH₂ + H₂O

Further heating at higher temperatures can lead to the decomposition of formamide into carbon monoxide and ammonia, or even hydrogen cyanide and water.[1][7] Therefore, careful temperature control is crucial during the synthesis and purification of ammonium formate to prevent the formation of these impurities.

Quantitative Data

The yield and purity of ammonium formate are influenced by several factors, including the choice of reactants, reaction temperature, and purification methods. The following tables summarize key quantitative data from various synthetic approaches.

Table 1: Physical and Chemical Properties of Ammonium Formate

| Property | Value | Reference |

| Molecular Formula | CH₅NO₂ | [5] |

| Molar Mass | 63.06 g/mol | [2] |

| Appearance | White monoclinic deliquescent crystals | [7] |

| Melting Point | 116 °C | [1][8] |

| Boiling Point | 180 °C (decomposes) | [1][5] |

| Density | 1.26 g/cm³ | [1][5] |

| Solubility in Water | 102 g/100 mL (0 °C), 142.7 g/100 mL (20 °C), 516 g/100 mL (80 °C) | [1][5] |

Table 2: Reported Yields for Ammonium Formate Synthesis

| Ammonia Source | Formic Acid Source/Method | Reported Yield | Reference |

| Ammonia (gas) | Bubbled through formic acid | Not specified, requires large excess of ammonia | [1] |

| Ammonium Bicarbonate | Reaction with formic acid | Quantitative (close to 100%) before drying | [9] |

| Ammonia | Hydrolysis of methyl formate with in-situ neutralization | 98% | [10] |

Experimental Protocols

Several methods for the synthesis of ammonium formate have been reported. The choice of method often depends on the available starting materials, the desired scale, and the required purity of the final product.

Method 1: Synthesis from Ammonium Carbonate and Formic Acid

This method is common for laboratory-scale synthesis due to the ease of handling solid ammonium carbonate.

Materials:

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Formic acid (HCOOH, ~90-98%)

-

Distilled water

Procedure:

-

In a large beaker or flask, place a measured amount of ammonium carbonate.

-

Slowly add formic acid to the ammonium carbonate with constant stirring. The reaction is vigorous and produces carbon dioxide gas, so slow addition is crucial to avoid overflow.[9]

-

Continue adding formic acid until the carbonate has completely dissolved and the solution becomes clear. A slight excess of formic acid can be used to ensure all the ammonium carbonate has reacted.[9]

-

Transfer the resulting solution to a larger beaker for the evaporation of excess water.

-

Gently heat the solution to between 115-120°C to boil off the water and any excess formic acid.[9] It is critical to monitor the temperature to prevent it from exceeding 130°C, as this can lead to the decomposition of ammonium formate into formamide.[9]

-

Once the volume of the solution is significantly reduced and it appears viscous, remove it from the heat and allow it to cool.

-

Upon cooling, the ammonium formate will crystallize. The product can be further dried in a desiccator.[1]

Method 2: High-Yield Synthesis via Hydrolysis of Methyl Formate

This method, described in a patent, is suitable for larger-scale production and results in a high yield of pure ammonium formate.[10]

Materials:

-

Methyl formate (CH₃OCHO)

-

Water

-

Formic acid (as catalyst)

-

Ammonia (NH₃)

Procedure (Batch Process):

-

A mixture of methyl formate and water is introduced into a closed, stirred reactor maintained at a temperature of around 70°C.[10]

-

A small amount of formic acid is added to adjust the pH of the reaction mixture to approximately 2.5.[10]

-

As the methyl formate hydrolyzes, ammonia is added at a rate that maintains the pH between 2 and 3.[10]

-

The reaction is allowed to proceed for a specified time (e.g., 1 hour, resulting in ~70% saponification).[10]

-

The resulting acidic solution containing ammonium formate is then neutralized with additional ammonia.

-

The neutralized solution is evaporated to recover the crystalline ammonium formate.[10] This process reportedly yields 98% ammonium formate based on the consumed methyl formate with minimal formamide contamination.[10]

Visualizations

Reaction Pathway

The fundamental chemical transformation in the synthesis of ammonium formate is a straightforward acid-base reaction.

Caption: Acid-base synthesis of ammonium formate.

Decomposition Pathway

Heating ammonium formate leads to its decomposition, primarily into formamide and water.

Caption: Thermal decomposition of ammonium formate.

Experimental Workflow for Laboratory Synthesis

The following diagram illustrates a typical workflow for the synthesis of ammonium formate from ammonium carbonate and formic acid.

Caption: Workflow for ammonium formate synthesis.

Conclusion

The synthesis of ammonium formate from formic acid and ammonia is a well-established and accessible reaction for both laboratory and industrial applications. By carefully controlling reaction conditions, particularly temperature, high yields of pure ammonium formate can be obtained. The choice of starting materials, such as using ammonium carbonate as an ammonia source, can simplify the procedure for smaller-scale preparations. For high-purity, large-scale production, methods involving the hydrolysis of methyl formate offer significant advantages in terms of yield and product quality. This guide provides the foundational knowledge and practical protocols for researchers, scientists, and drug development professionals to effectively synthesize and utilize this important chemical reagent.

References

- 1. Ammonium formate - Sciencemadness Wiki [sciencemadness.org]

- 2. alignchemical.com [alignchemical.com]

- 3. quora.com [quora.com]

- 4. echemi.com [echemi.com]

- 5. Ammonium formate - Wikipedia [en.wikipedia.org]

- 6. Ammonium formate CAS#: 540-69-2 [m.chemicalbook.com]

- 7. Ammonium formate | 540-69-2 [chemicalbook.com]

- 8. ammonium formate [chemister.ru]

- 9. youtube.com [youtube.com]

- 10. US3122584A - Production of ammonium formate - Google Patents [patents.google.com]

A Technical Guide to the Thermal Decomposition of Ammonium Formate for Formamide Synthesis

Abstract: This technical guide provides an in-depth overview of the synthesis of formamide (B127407) via the thermal decomposition of ammonium (B1175870) formate (B1220265). The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the reaction mechanism, critical process parameters, and comprehensive experimental protocols. Quantitative data on reaction conditions and yields are systematically presented in tabular format for clarity and comparative analysis. The guide also includes visualizations of the chemical pathways and experimental workflows, rendered using Graphviz, to facilitate a deeper understanding of the process.

Introduction

Formamide (HCONH₂) is the simplest carboxamide and serves as a crucial building block and solvent in a multitude of chemical processes. Its utility spans from being a key reagent in the Leuckart reaction for reductive amination to applications in the synthesis of pharmaceuticals and as a solvent with a high dielectric constant.[1][2] One of the most direct and historically significant methods for its preparation is the thermal dehydration of ammonium formate (NH₄HCO₂).[2][3] This process, while conceptually simple, involves a delicate equilibrium and is subject to side reactions that necessitate precise control over experimental conditions. This guide elucidates the core principles and practical methodologies for achieving efficient conversion of ammonium formate to formamide.

Reaction Mechanism and Thermodynamics

The conversion of ammonium formate to formamide is fundamentally a dehydration reaction. However, the process is governed by an equilibrium that is sensitive to reaction conditions, and further decomposition of the product can occur at elevated temperatures.

Primary Reaction: Dehydration

When heated, ammonium formate eliminates a molecule of water to yield formamide.[2][3] The reaction is typically conducted at temperatures approaching 180°C.[4][5]

NH₄HCO₂ (Ammonium Formate) ⇌ HCONH₂ (Formamide) + H₂O (Water)

Competing and Side Reactions

The synthesis is complicated by two primary side reactions:

-

Hydrolysis: The reaction is reversible, and the presence of water can hydrolyze formamide back to ammonium formate.[6][7] To drive the reaction toward the product, continuous removal of water is essential.

-

Thermal Decomposition of Formamide: If the temperature is too high, the formamide product can decompose further. The primary decomposition pathway yields carbon monoxide and ammonia (B1221849).[2][3] At higher temperatures, particularly in the presence of an acid catalyst, decomposition can also produce highly toxic hydrogen cyanide (HCN) and water.[2][3]

Thermodynamic Considerations

The equilibrium between ammonium formate and formamide is significantly influenced by water activity.[6] Lower water activity favors the formation of formamide.[6] In a closed system, an equilibrium will be established between the reactants and products.[7] Therefore, practical synthesis protocols are designed as open systems where water is continuously removed by distillation, effectively shifting the equilibrium to the product side in accordance with Le Châtelier's principle.

Experimental Protocols

The synthesis is a two-stage process: the initial formation of ammonium formate followed by its thermal decomposition.

Protocol 1: Synthesis of Ammonium Formate

This precursor step involves the acid-base neutralization of formic acid with ammonia.

-

Apparatus: A large round-bottom flask (e.g., 3 L) is used.

-

Reactants: Place 1500 ml of dry, pure formic acid into the flask.[4]

-

Reaction: Cool the flask in an ice-water bath as the reaction is considerably exothermic.[4] Bubble dry ammonia gas through the formic acid via a glass tube extending to the bottom of the flask.[4]

-

Completion: The neutralization is rapid and is typically complete within 15-30 minutes, yielding ammonium formate in solution.[4]

Protocol 2: Thermal Decomposition and Purification

This protocol details the conversion of the synthesized ammonium formate to formamide.

-

Apparatus Setup: Fit the reaction flask with a Liebig condenser configured for distillation. The condenser outlet should lead to a receiving flask to collect the water byproduct.[4] It is also advisable to have an outlet to vent excess ammonia gas safely.[4]

-

Atmosphere Control: Maintain a slow but steady stream of dry ammonia gas through the reaction mixture during the entire heating process.[4][8] This helps to suppress the hydrolysis of formamide.

-

Heating: Gradually heat the flask. A molten paraffin (B1166041) bath can be employed for uniform temperature control.[8] Water of decomposition will begin to distill at approximately 150°C.[4]

-

Reaction Temperature: Increase the temperature to 180°C.[4] Maintain this temperature until no more water distills over, a process that can take 4-5 hours.[4] Avoid higher temperatures to minimize decomposition of formamide, which is indicated by the product turning dark brown or black.[4] The resulting crude product is a brown liquid.[4]

-

Cooling: Once the reaction is complete, allow the liquid to cool while still under the stream of ammonia gas.[4]

-

Purification: The crude formamide must be purified to remove water, unreacted ammonium formate, and decomposition byproducts. This is achieved through fractional distillation under vacuum.[4]

Key Process Parameters and Quantitative Data

Successful synthesis hinges on the careful control of key parameters. The following tables summarize the physical properties of the involved substances and the reported quantitative data from experimental procedures.

Table 1: Physical Properties of Reactant and Product

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| Ammonium Formate | NH₄HCO₂ | 63.06 | White hygroscopic solid | 116[3] | 180 (decomposes)[3] |

| Formamide | HCONH₂ | 45.04 | Colorless, oily liquid | 2-3 | 210[4] |

Table 2: Experimental Conditions for Thermal Decomposition

| Parameter | Value / Condition | Rationale / Notes |

|---|---|---|

| Reaction Temperature | 150°C (onset) to 180°C (hold)[4] | Balances reaction rate against thermal decomposition of the product. |

| Reaction Time | 4-5 hours at 180°C[4] | Time required to drive the reaction to completion by removing all water. |

| Atmosphere | Slow stream of dry ammonia gas[4][8] | Suppresses the reverse reaction (hydrolysis of formamide). |

| Pressure | Atmospheric (for reaction); Vacuum (for purification)[4] | Standard pressure for reaction; vacuum is critical for purification. |

Table 3: Reported Yields for Formamide Synthesis

| Stage | Yield (% of Theoretical) | Notes |

|---|---|---|

| Crude Product (after first distillation) | 82% | Yield before extensive purification.[4] |

| Pure Product (after fractional distillations) | 66% | Final yield after removing impurities.[4] |

It is noteworthy that prolonged heating at lower temperatures, such as 120°C for several days, can also drive the dehydration to completion, yielding formamide.[5] This indicates that the 180°C threshold is for achieving a practical reaction rate rather than an absolute minimum for the reaction to proceed.[5]

Safety Considerations

-

Formic Acid: Is corrosive and can cause severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Ammonia: Is a corrosive and toxic gas with a pungent odor. Inhalation can cause respiratory irritation. The initial neutralization reaction is highly exothermic and requires adequate cooling to prevent boiling and splashing.

-

Formamide: Is a teratogen and has moderate toxicity. Avoid inhalation and skin contact.

-

Hydrogen Cyanide (HCN): A potential byproduct at high temperatures, HCN is extremely toxic. The reaction temperature should be carefully controlled to stay below the threshold for its formation.

Conclusion

The thermal decomposition of ammonium formate is a well-established and effective method for the synthesis of formamide. The key to achieving high yields and purity lies in the meticulous control of reaction temperature to maximize the rate of dehydration while minimizing product decomposition, and in the continuous removal of water to drive the reaction equilibrium forward. The use of a dry ammonia stream is a critical process detail that suppresses the reverse hydrolysis reaction. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can reliably produce formamide for various applications in research and development.

References

- 1. youtube.com [youtube.com]

- 2. Ammonium formate - Wikipedia [en.wikipedia.org]

- 3. Ammonium formate - Sciencemadness Wiki [sciencemadness.org]

- 4. prepchem.com [prepchem.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sciencemadness Discussion Board - synthesis of formamide - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the pKa Values of Formic Acid and the Ammonium Ion in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) of formic acid and the ammonium (B1175870) ion. It includes a detailed compilation of their pKa values under various conditions, in-depth experimental protocols for their determination, and visualizations of key concepts and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the acid-base properties of these common chemical entities.

Introduction

The acid dissociation constant (pKa) is a critical physicochemical parameter that quantifies the strength of an acid in a solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid, signifying a greater tendency to donate a proton (H⁺) in solution. Conversely, a higher pKa value denotes a weaker acid. The pKa of a molecule profoundly influences its ionization state at a given pH, which in turn affects its solubility, lipophilicity, membrane permeability, and interactions with biological targets. Therefore, a precise understanding of pKa is paramount in drug discovery and development for predicting the pharmacokinetic and pharmacodynamic properties of drug candidates.

This guide focuses on two important chemical species: formic acid (HCOOH), the simplest carboxylic acid, and the ammonium ion (NH₄⁺), the conjugate acid of ammonia (B1221849). Formic acid is a common mobile phase modifier in liquid chromatography, and its acidic properties are relevant in various chemical and biological systems. The ammonium ion is the protonated form of ammonia and is a key species in numerous biological processes and pharmaceutical formulations.

Data Presentation: pKa Values

The following tables summarize the pKa values for formic acid and the ammonium ion in aqueous solutions under various conditions. These values have been compiled from various scientific literature and databases.

Table 1: pKa Values of Formic Acid (HCOOH) in Aqueous Solution

| Temperature (°C) | Ionic Strength (M) | pKa | Reference(s) |

| 25 | 0 | 3.75 | [1] |

| 25 | Not Specified | 3.745 | [2] |

| Not Specified | Not Specified | 3.77 | [1] |

| Varies with concentration | Not Specified | Increases with concentration | [3] |

| 25 (nanoconfined) | Not Specified | 3.4 - 3.8 | [4] |

Table 2: pKa Values of the Ammonium Ion (NH₄⁺) in Aqueous Solution

| Temperature (°C) | Ionic Strength (M) / Salinity (‰) | pKa | Reference(s) |

| 25 | 0 | 9.245 | [5] |

| 25 | Not Specified | 9.25 | [6] |

| 0 | 0 | 10.17 | [7] |

| 10 | 0 | 9.84 | [7] |

| 20 | 0 | 9.52 | [7] |

| 30 | 0 | 9.21 | [7] |

| 40 | 0 | 8.92 | [7] |

| 50 | 0 | 8.63 | [7] |

| Varies | Varies (0-40 ‰) | Varies with temperature and salinity | [5] |

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for understanding the behavior of ionizable compounds. Several experimental techniques are commonly employed, with potentiometric titration and UV-Vis spectrophotometry being the most prevalent. Conductometry and capillary electrophoresis also offer valuable alternatives.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[8] The technique involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the resulting titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

-

Prepare a solution of the analyte (formic acid or an ammonium salt) of known concentration (e.g., 0.01 M).

-

To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.1 M KCl can be added to the analyte solution.[8]

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least two standard buffer solutions with known pH values that bracket the expected pKa.

-

-

Titration Procedure:

-

Place a known volume of the analyte solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution at a constant rate.

-

Add the titrant in small, precise increments from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

The equivalence point is the point of steepest inflection on the curve.

-

The pKa is equal to the pH at the half-equivalence point, where half of the analyte has been neutralized.

-

UV-Vis Spectrophotometry

Spectrophotometric pKa determination is based on the principle that the ionized and unionized forms of a molecule have different ultraviolet or visible light absorption spectra. This method is particularly useful for compounds that possess a chromophore near the site of ionization.

Methodology:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with a range of known pH values that span the expected pKa of the analyte.

-

Prepare a stock solution of the analyte in a suitable solvent (e.g., water or a water-miscible organic solvent).

-

-

Spectral Measurements:

-

For each buffer solution, add a small, constant amount of the analyte stock solution to ensure the same total analyte concentration in each.

-

Measure the absorbance spectrum of each solution over a relevant wavelength range using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Identify the wavelengths at which the absorbance difference between the fully protonated and deprotonated forms is maximal.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

-

The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the analyte.

-

Conductometric Titration

Conductometric titration relies on the change in the electrical conductivity of a solution as the titration progresses. The replacement of ions with different ionic mobilities leads to a change in the overall conductivity.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Prepare a dilute solution of the weak acid (e.g., formic acid) of approximately known concentration. The titrant should be significantly more concentrated than the analyte to minimize volume changes.[9]

-

-

Titration Procedure:

-

Place a known volume of the weak acid solution in a beaker.

-

Immerse a conductivity probe into the solution.

-

Add the strong base titrant in small, known increments.

-

After each addition, stir the solution and record the conductivity reading once it stabilizes.

-

-

Data Analysis:

-

Plot the measured conductivity as a function of the volume of titrant added.

-

For the titration of a weak acid with a strong base, the graph will initially show a slight decrease in conductivity (due to the replacement of H⁺ ions with slower-moving Na⁺ ions), followed by a gradual increase as the salt of the weak acid is formed. After the equivalence point, the conductivity increases more sharply due to the excess of highly mobile OH⁻ ions.[10]

-

The equivalence point is determined by the intersection of the two linear portions of the graph. The pKa can then be calculated from the pH at the half-equivalence point, which can be determined from the volume of titrant at this point.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to pKa determination.

Caption: Workflow for pKa determination using potentiometric titration.

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Caption: Relationship between pH, pKa, and the relative concentrations of the acidic and basic forms.

References

- 1. library.gwu.edu [library.gwu.edu]

- 2. Formic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Formic and acetic acid pKa values increase under nanoconfinement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ammonia (data page) - Wikipedia [en.wikipedia.org]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. tau.ac.il [tau.ac.il]

- 10. scienceready.com.au [scienceready.com.au]

Ammonium Formate as a Key Reagent in the Leuckart Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Leuckart reaction, a cornerstone of reductive amination in organic chemistry, provides a direct and effective method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones.[1][2] Discovered by Rudolf Leuckart in 1885, this reaction has since been a subject of extensive study and optimization, finding significant application in the synthesis of valuable chemical intermediates and active pharmaceutical ingredients.[2][3] Among the various reagents employed, ammonium (B1175870) formate (B1220265) stands out for its dual role as both a nitrogen source and a reducing agent, often leading to superior yields compared to other formamide-based protocols.[1] This technical guide offers a comprehensive overview of the Leuckart reaction with a specific focus on the utility of ammonium formate, presenting key quantitative data, detailed experimental protocols, and a mechanistic exploration to support researchers in leveraging this powerful transformation.

Core Principles and Mechanism of Action

The Leuckart reaction fundamentally involves the conversion of a carbonyl compound to an amine in the presence of a formic acid derivative. When ammonium formate is used as the reagent, it thermally decomposes to provide both ammonia (B1221849) and formic acid in situ. The reaction is typically carried out at elevated temperatures, generally between 120°C and 200°C, and often without a solvent.[1][2][3]

The mechanism of the Leuckart reaction using ammonium formate can be delineated in the following key steps:

-

Iminium Ion Formation: Upon heating, ammonium formate dissociates into ammonia and formic acid.[3] The ammonia then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. This intermediate subsequently dehydrates to yield a protonated imine, also known as an iminium ion.[2][3]

-

Hydride Transfer: The formic acid generated from the decomposition of ammonium formate acts as the reducing agent. The formate ion transfers a hydride to the electrophilic carbon of the iminium ion. This reduction step is the hallmark of the Leuckart reaction and results in the formation of the N-formyl derivative of the corresponding amine, with the concurrent release of carbon dioxide.[3][4]

-

Hydrolysis: The resulting N-formyl amine is a stable intermediate. To obtain the final primary amine, a subsequent hydrolysis step is required, which is typically carried out under acidic or basic conditions.[2][3]

Experimental Protocols

General Procedure for the Leuckart Reaction with Ammonium Formate

The following provides a generalized workflow for conducting the Leuckart reaction with ammonium formate. Specific quantities and conditions should be optimized for each substrate.

Caption: A generalized experimental workflow for the Leuckart reaction using ammonium formate.

Detailed Protocol: Synthesis of (±)-α-Phenylethylamine from Acetophenone (B1666503)

This procedure is adapted from a well-established Organic Syntheses protocol and serves as a reliable method for the preparation of α-phenylethylamine.

Reaction Scheme:

Materials:

-

Acetophenone: 150 g (1.25 moles)

-

Ammonium formate: 250 g (4.0 moles)

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide (B78521) solution

Procedure:

-

Reaction: In a 500-mL modified Claisen flask, combine 150 g of acetophenone and 250 g of ammonium formate. Add a few boiling chips. Fit the flask with a thermometer and a condenser for distillation.

-

Heat the mixture. Initially, two layers will be observed, and some distillation will occur. At approximately 150–155°C, the mixture will become homogeneous, and the reaction will commence with moderate foaming.

-

Maintain the temperature at 180–185°C for five hours. During this time, water and some formamide (B127407) will distill off.

-

Work-up: Cool the reaction mixture and transfer it to a separatory funnel with 150–200 mL of water to dissolve the unreacted ammonium formate and formamide.

-

Separate the crude N-formyl-α-phenylethylamine (the lower layer) and place it back into the reaction flask.

-

Extract the aqueous layer with two 30-mL portions of benzene and combine these extracts with the crude N-formyl derivative.

-

Hydrolysis: Add 150 mL of concentrated hydrochloric acid to the flask containing the N-formyl derivative and benzene extracts.

-

Heat the mixture to distill off the benzene, and then gently reflux for an additional 40–50 minutes.

-

Cool the mixture and filter it. The filtrate contains the hydrochloride salt of the amine.

-

Isolation: To the filtrate, add a solution of sodium hydroxide to make it strongly alkaline. This will liberate the free amine, which will form an upper layer.

-

Separate the amine layer and extract the aqueous layer with benzene.

-

Combine the amine layer and the benzene extracts, dry over anhydrous sodium sulfate, and then distill under reduced pressure to obtain the pure (±)-α-phenylethylamine. The expected yield is approximately 60–66%.

Quantitative Data

The efficiency of the Leuckart reaction using ammonium formate is dependent on the substrate, molar ratios of reactants, temperature, and reaction time. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Leuckart Reaction of Various Ketones with Ammonium Formate

| Ketone | Molar Ratio (Ketone:Ammonium Formate) | Temperature (°C) | Time (h) | Product | Yield (%) |

| Acetophenone | 1 : 3.2 | 180-185 | 5 | (±)-α-Phenylethylamine | 60-66 |

| 2-Heptanone | 1 : 5 | 120-130 | 7 | 2-Heptylamine | 56 |

| Cyclohexanone | Not Specified | 160 | 8 | Cyclohexylamine | ~70 |

| Propiophenone | Not Specified | 160-170 | Not Specified | α-Ethylbenzylamine | 65 |

| p-Chloroacetophenone | Not Specified | 160-170 | Not Specified | α-(p-Chlorophenyl)ethylamine | 82 |

Table 2: Effect of Reagent Composition on the Yield of 2-Heptylamine from 2-Heptanone

| Reagent(s) | Temperature (°C) | Time (h) | Yield (%) |

| Ammonium Formate | 120-130 | 7 | 56 |

| Formamide | 170-180 | 21 | 15 |

| Formamide + Formic Acid | 170-180 | 20 | 63 |

| Formamide + Ammonium Formate | 170-180 | 12 | 51 |

Mechanistic Diagram

The following diagram, generated using Graphviz, illustrates the step-by-step mechanism of the Leuckart reaction with ammonium formate.

Caption: Mechanism of the Leuckart reaction with ammonium formate.

Applications in Drug Development

The Leuckart reaction is a valuable tool in the synthesis of pharmaceuticals due to its ability to introduce amine functionalities, which are prevalent in many drug molecules. The reaction has been historically significant in the preparation of various amphetamine derivatives.[3] Modern applications continue to leverage this reaction for the synthesis of complex molecular scaffolds. For instance, it has been employed in the synthesis of precursors for drugs like abemaciclib, a CDK4/6 inhibitor used in cancer therapy.[3] The directness and often high yields of the Leuckart reaction make it an attractive option in multi-step synthetic routes, contributing to the overall efficiency of drug development processes.

Conclusion

Ammonium formate is a highly effective and versatile reagent for the Leuckart reaction, offering a straightforward pathway for the reductive amination of aldehydes and ketones. Its ability to serve as both the ammonia source and the reducing agent simplifies the reaction setup and often leads to good to excellent yields of the desired amines. While the reaction requires high temperatures, its operational simplicity and the low cost of the reagent make it a valuable method for both laboratory-scale synthesis and industrial applications. This guide provides the foundational knowledge and practical details for researchers to successfully implement and optimize the Leuckart reaction using ammonium formate in their synthetic endeavors.

References

The Role of Ammonium Formate in Transfer Hydrogenation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of ammonium (B1175870) formate (B1220265) in catalytic transfer hydrogenation (CTH), a powerful and versatile reduction methodology in organic synthesis. CTH offers a safer, often more selective, and operationally simpler alternative to classical hydrogenation techniques that utilize pressurized hydrogen gas. Ammonium formate has emerged as a premier hydrogen donor in this field due to its stability, affordability, and efficiency. This guide will delve into the core principles of ammonium formate-mediated CTH, its reaction mechanisms, broad applications with detailed experimental protocols, and quantitative data to inform reaction optimization.

Core Principles and Advantages

Catalytic transfer hydrogenation is a reduction process where hydrogen is transferred to a substrate from a donor molecule in the presence of a catalyst. Ammonium formate (NH₄HCO₂) serves as an excellent in-situ source of hydrogen.[1][2] The reaction is typically catalyzed by heterogeneous catalysts such as palladium on carbon (Pd/C), Raney Nickel, or platinum on carbon.[2][3]

The primary advantages of using ammonium formate in CTH include:

-

Enhanced Safety: It obviates the need for hazardous, high-pressure hydrogen gas and specialized equipment.[4]

-

Mild Reaction Conditions: Reductions can often be carried out at room temperature and atmospheric pressure, preserving sensitive functional groups.[2][5]

-

Operational Simplicity: The experimental setup is straightforward, typically involving stirring the substrate, ammonium formate, and catalyst in a suitable solvent.[2]

-

Cost-Effectiveness and Availability: Ammonium formate is an inexpensive and readily available reagent.[4]

-

High Selectivity: In many cases, specific functional groups can be reduced in the presence of others, a critical feature in the synthesis of complex molecules.[6]

The Underlying Mechanism

The widely accepted mechanism for transfer hydrogenation using ammonium formate involves its catalytic decomposition on the metal surface to generate hydrogen gas, ammonia, and carbon dioxide.[4] The in-situ generated hydrogen is then adsorbed onto the catalyst surface and subsequently transferred to the substrate.

The key steps are:

-

Decomposition of Ammonium Formate: In the presence of a catalyst like Pd/C, ammonium formate decomposes to formic acid and ammonia. The formic acid is then further decomposed to hydrogen (H₂) and carbon dioxide (CO₂).

-

Hydrogen Adsorption: The generated hydrogen is adsorbed onto the surface of the metal catalyst.

-

Hydrogen Transfer: The adsorbed hydrogen is then transferred to the functional group of the substrate, leading to its reduction.

Applications in Organic Synthesis

Ammonium formate-mediated CTH is a versatile tool for the reduction of a wide array of functional groups.

Reduction of Nitro Compounds

The reduction of aromatic and aliphatic nitro compounds to their corresponding primary amines is a cornerstone application.[6] This transformation is fundamental in the synthesis of anilines, which are key intermediates in the pharmaceutical and dye industries.

Table 1: Reduction of Aromatic Nitro Compounds to Anilines

| Substrate | Catalyst | Solvent | Time | Yield (%) | Reference |

| Nitrobenzene | 5% Pt/C | Methanol (B129727) | 60 min | 95 | [3] |

| p-Nitrotoluene | 5% Pt/C | Methanol | 30 min | 96 | [3] |

| p-Nitroaniline | 5% Pt/C | Methanol | 45 min | 94 | [3] |

| o-Nitroaniline | 5% Pt/C | Methanol | 45 min | 92 | [3] |

| m-Dinitrobenzene | 5% Pt/C | Methanol | 60 min | 90 | [3] |

| 2-Chloro-4-nitroaniline | 10% Pd/C | Methanol | 90 min | 42 | [4] |

Hydrogenation of Alkenes and Alkynes

Carbon-carbon double and triple bonds can be efficiently saturated to the corresponding alkanes.[1][7] This method is particularly useful for the reduction of less hindered double bonds.[7]

Table 2: Hydrogenation of Carbon-Carbon Multiple Bonds

| Substrate | Catalyst | Solvent | Time | Yield (%) | Reference |

| Styrene | 10% Pd/C | Methanol | 1 h | 98 | [7] |

| Cyclohexene | 10% Pd/C | Methanol | 1 h | 95 | [7] |

| Phenylacetylene | Raney Ni | Methanol | - | High | [1] |

| α,β-Unsaturated Ketones | 10% Pd/C | Methanol | 0.5-2 h | 90-98 | [7] |

Reduction of Carbonyl Compounds

Aryl ketones are selectively reduced to the corresponding secondary alcohols using Raney Nickel as the catalyst, while alkyl ketones often remain inert under these conditions.[5]

Table 3: Reduction of Aryl Ketones to Alcohols

| Substrate | Catalyst | Solvent | Time | Yield (%) | Reference |

| Acetophenone | Raney Ni | Methanol | 3 h | 91 | [5] |

| Propiophenone | Raney Ni | Methanol | 3 h | 92 | [5] |

| p-Methoxyacetophenone | Raney Ni | Methanol | 4.2 h | 90 | [5] |

Reduction of Other Functional Groups

The utility of ammonium formate in CTH extends to a variety of other functional groups.

Table 4: Reduction of Various Functional Groups

| Functional Group | Substrate Type | Product | Catalyst | Reference |

| Azide (B81097) | β-Lactams | Amine | 10% Pd/C | [1] |

| Imine | Schiff Bases | Secondary Amine | 10% Pd/C | [1] |

| Heterocyclic Rings | Quinolines | Tetrahydroquinolines | 10% Pd/C | [2] |

| N-Oxides | Heteroaromatic N-Oxides | Deoxygenated heterocycle | 10% Pd/C | [2] |

Deprotection of Protecting Groups

CTH with ammonium formate is a mild and efficient method for the removal of common protecting groups, such as benzyl (B1604629) (Bn) ethers and N-benzyl amines.[1][8]

Table 5: Deprotection via Catalytic Transfer Hydrogenation

| Substrate Type | Protecting Group | Product | Catalyst | Reference |

| N-Benzylamines | N-Benzyl | Primary/Secondary Amine | 10% Pd/C | [1][8] |

| Benzyl Ethers | O-Benzyl | Alcohol | 10% Pd/C | [1] |

Experimental Protocols

The following are generalized experimental protocols for common transfer hydrogenation reactions using ammonium formate. Researchers should optimize conditions for their specific substrates.

General Procedure for the Reduction of an Aromatic Nitro Compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic nitro compound (1.0 mmol) in a suitable solvent (e.g., methanol, 10-20 mL).

-

Addition of Reagents: To this solution, add ammonium formate (3.0-5.0 mmol).

-

Catalyst Addition: Carefully add the catalyst (e.g., 10% Pd/C, 5-10 mol%) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography, recrystallization, or distillation.

General Procedure for the Debenzylation of an N-Benzylamine[8]

-

Reaction Setup: In a suitable flask, suspend the N-benzylamino derivative (10 mmol), ammonium formate (20 mmol), and zinc dust (2 mmol) in methanol (15 mL).

-

Reaction: Stir the suspension at room temperature under a nitrogen atmosphere until the reaction is complete as monitored by TLC.

-

Work-up: Filter the reaction mixture through a Celite pad and wash the pad with the solvent.

-

Extraction: Evaporate the combined filtrate and washings under vacuum. Take up the residue in chloroform (B151607) or ether and wash twice with a saturated brine solution and then with water.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by preparative TLC or column chromatography.

General Procedure for the Reduction of an Azide to an Amine[1]

-

Reaction Setup: Dissolve the azide (e.g., in a β-lactam substrate) in a suitable solvent such as ethanol.

-

Addition of Reagents: Add ammonium formate (typically 3 equivalents per reducible group) to the solution.

-

Catalyst Addition: Carefully add 10% Pd/C to the mixture.

-

Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 50-60 °C for 10-30 minutes, or until the reaction is complete by TLC analysis.

-

Work-up and Isolation: Follow the general work-up procedure of filtering through Celite and solvent evaporation to obtain the crude amine product.

Conclusion

Catalytic transfer hydrogenation using ammonium formate is a robust, safe, and efficient methodology for the reduction of a wide range of functional groups. Its mild reaction conditions and operational simplicity make it an attractive alternative to traditional hydrogenation methods, particularly in the context of complex molecule synthesis in the pharmaceutical and fine chemical industries. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively implement this powerful synthetic tool in their work.

References

- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 2. zenodo.org [zenodo.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]

- 6. researchgate.net [researchgate.net]

- 7. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]

- 8. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

Methodological & Application

Application Note: Preparation and Use of 10mM Ammonium Formate Buffer for High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ammonium (B1175870) formate (B1220265) is a volatile salt widely utilized as a buffer and ion-pairing agent in High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS) detection.[1][2] Its volatility is a key advantage, as it is easily removed during the electrospray ionization (ESI) process, preventing source contamination and signal suppression.[1] This buffer system is effective in controlling the pH of the mobile phase, which is crucial for achieving good peak shape, resolution, and retention time reproducibility for polar and ionizable compounds.[1][3] In LC-MS applications, ammonium formate can also enhance the ionization efficiency of analytes, leading to improved signal intensity and lower detection limits.[1]

This document provides a detailed protocol for the preparation of a 10mM ammonium formate buffer, along with guidelines for pH adjustment, storage, and application in HPLC methods.

Key Applications

-

Reversed-Phase Chromatography (RPC): Used to improve the separation of peptides, proteins, and small molecule drugs.[3]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): Higher concentrations can be used to decrease peak tailing for certain compounds.

-

LC-MS: Ideal for applications requiring a volatile buffer to avoid fouling the mass spectrometer. It facilitates the formation of adducts with target molecules, enhancing signal intensity.[1]

Data Presentation

Table 1: Reagents and Materials for 10mM Ammonium Formate Buffer Preparation

| Reagent/Material | Grade | Purpose |

| Ammonium Formate (HCOONH₄) | LC-MS or HPLC Grade | Primary buffer component |

| Water | HPLC or LC-MS Grade | Solvent |

| Formic Acid (CH₂O₂) | High Purity (>98%) | For pH adjustment (acidic range) |

| Ammonium Hydroxide (B78521) (NH₄OH) | High Purity | For pH adjustment (basic range) |

| Volumetric flask (1000 mL) | Class A | For accurate volume measurement |

| Graduated cylinder | --- | For approximate volume measurement |

| Magnetic stirrer and stir bar | --- | For dissolving the salt |

| pH meter | Calibrated | For accurate pH measurement |

| 0.22 µm or 0.45 µm membrane filter | --- | For removing particulate matter |

| Sterile storage bottles | --- | For storing the prepared buffer |

Table 2: pH Adjustment Guide

| Target pH Range | Adjusting Reagent | Notes |

| 2.7 - 4.7 | Formic Acid | The pKa of formic acid is approximately 3.8.[2][4] The buffer is most effective within ±1 pH unit of its pKa.[5] |

| 8.2 - 10.2 | Ammonium Hydroxide | The pKa of the ammonium ion is approximately 9.2.[2][4] |

Table 3: Stability and Storage Recommendations

| Storage Condition | Shelf Life | Notes |

| Room Temperature | Up to several weeks | Prone to microbial growth, especially at neutral pH.[6] Should be freshly prepared if possible.[6] |

| Refrigerated (2-8 °C) | Up to 3 months | Recommended for longer-term storage to inhibit microbial growth. |

Experimental Protocols

Protocol 1: Preparation of 1 L of 10mM Ammonium Formate Buffer

This protocol details the steps to prepare a 1-liter solution of 10mM ammonium formate.

1. Calculation:

- The molecular weight of ammonium formate (HCOONH₄) is 63.06 g/mol .

- To prepare a 10mM (0.010 mol/L) solution, the required mass is: 0.010 mol/L * 63.06 g/mol = 0.6306 g

2. Procedure:

- Weigh out 0.6306 g of high-purity ammonium formate using an analytical balance.

- Transfer the solid to a clean 1000 mL volumetric flask.

- Add approximately 800 mL of HPLC-grade water to the flask.

- Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the ammonium formate is completely dissolved.

- Remove the stir bar and rinse it with a small amount of HPLC-grade water, collecting the rinse in the flask.

- If pH adjustment is not immediately required, bring the volume to the 1000 mL mark with HPLC-grade water.

- Stopper the flask and invert it several times to ensure the solution is homogeneous.

- Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter.

- Transfer the filtered solution to a clean, labeled storage bottle.

Protocol 2: pH Adjustment of the 10mM Ammonium Formate Buffer

The pH of the mobile phase is a critical parameter in HPLC separations. It is recommended to adjust the pH of the aqueous buffer solution before adding any organic modifier, as pH measurements in mixed organic-aqueous solutions can be inaccurate.[7]

1. Preparation of Adjusting Solutions:

- Prepare a 1% (v/v) solution of formic acid in HPLC-grade water.

- Prepare a 1% (v/v) solution of ammonium hydroxide in HPLC-grade water.

2. pH Adjustment Procedure:

- Place the prepared 10mM ammonium formate solution in a beaker with a magnetic stir bar.

- Calibrate the pH meter according to the manufacturer's instructions using standard pH buffers.

- Immerse the pH electrode in the buffer solution.

- For acidic pH: Slowly add the 1% formic acid solution dropwise while monitoring the pH.

- For basic pH: Slowly add the 1% ammonium hydroxide solution dropwise while monitoring the pH.

- Continue adding the appropriate adjusting reagent until the desired pH is reached. Allow the pH reading to stabilize before making further additions.

- Once the target pH is achieved, if the buffer was prepared in a beaker, transfer it to a 1000 mL volumetric flask and bring it to the final volume with HPLC-grade water. If prepared in a volumetric flask where volume was left for adjustment, carefully add water to the mark.

- Filter the final pH-adjusted buffer through a 0.22 µm or 0.45 µm membrane filter.

Visualizations

Caption: Workflow for preparing 10mM ammonium formate buffer.

Caption: Relationship of buffer components to HPLC performance.

References

Utilizing Ammonium Formate as a Mobile Phase Additive in LC-MS: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of mobile phase additive is a critical parameter that significantly influences chromatographic resolution, ionization efficiency, and ultimately, the quality of the mass spectrometry data. While traditional additives like trifluoroacetic acid (TFA) are known for producing sharp peaks in reversed-phase HPLC, they are often incompatible with electrospray ionization (ESI) due to significant signal suppression.[1] Ammonium (B1175870) formate (B1220265) has emerged as a superior, MS-friendly alternative that balances chromatographic performance with high sensitivity.[1][2]

Ammonium formate is a volatile salt, a key property that prevents contamination of the ion source and minimizes background noise in the mass spectrometer.[2] Its role extends to improving peak shape, particularly for basic compounds, by increasing the ionic strength of the mobile phase.[1][3] Furthermore, it can enhance the ionization efficiency of analytes, leading to improved signal intensity and lower detection limits.[2] This application note provides detailed protocols for the preparation and use of ammonium formate as a mobile phase additive in both reversed-phase and Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS applications, along with quantitative data to support its advantages.

Advantages of Using Ammonium Formate

-

MS Compatibility: As a volatile salt, ammonium formate is easily removed in the gas phase, preventing source contamination and signal suppression that is often observed with non-volatile buffers like phosphates.[2][4]

-

Improved Peak Shape: The addition of ammonium formate increases the ionic strength of the mobile phase, which can mitigate secondary interactions between analytes and the stationary phase, resulting in sharper, more symmetrical peaks, especially for basic compounds.[3][5]

-

Enhanced Ionization: It can facilitate the formation of protonated molecules or adducts, leading to a significant increase in signal intensity for many analytes.[2]

-

Reduced Signal Suppression: Compared to strong ion-pairing agents like TFA, ammonium formate exhibits minimal signal suppression in ESI-MS, making it ideal for sensitive analyses.[5][6]

-

Versatility: It is effective in both reversed-phase and HILIC modes of chromatography.[5][7]

Data Presentation

The use of ammonium formate as a mobile phase additive can lead to significant improvements in chromatographic performance. The following tables summarize quantitative data from a study by Johnson et al. comparing the use of 0.1% formic acid (FA) with a combination of 0.1% formic acid and 10 mM ammonium formate (FA/AF) for the analysis of tryptic digests.

Table 1: Effect of 10 mM Ammonium Formate on Peak Width at Half-Height for Bovine Serum Albumin (BSA) Tryptic Peptides. [5]

| Column Dimensions (mm) | Mobile Phase Modifier | Average Peak Width (s) | Standard Deviation |

| 0.2 x 50 | 0.1% FA | 4.2 | 1.1 |

| 0.2 x 50 | 0.1% FA, 10 mM AF | 3.6 | 0.8 |

| 0.2 x 150 | 0.1% FA | 16.5 | 5.2 |

| 0.2 x 150 | 0.1% FA, 10 mM AF | 14.0 | 3.9 |

Table 2: Impact of 10 mM Ammonium Formate on Peak Capacity in the Analysis of BSA Tryptic Digest. [5]

| Column Dimensions (mm) | Sample Load (pmol) | Mobile Phase Modifier | Peak Capacity |

| 0.2 x 50 | 1 | 0.1% FA | 125 |

| 0.2 x 50 | 1 | 0.1% FA, 10 mM AF | 145 |

| 0.2 x 50 | 8 | 0.1% FA | 98 |

| 0.2 x 50 | 8 | 0.1% FA, 10 mM AF | 122 |

| 0.2 x 150 | 1 | 0.1% FA | 224 |

| 0.2 x 150 | 1 | 0.1% FA, 10 mM AF | 260 |

| 0.2 x 150 | 8 | 0.1% FA | 178 |

| 0.2 x 150 | 8 | 0.1% FA, 10 mM AF | 218 |

Table 3: Comparison of Mass Spectral Signal Intensities for Selected Peptides with and without 10 mM Ammonium Formate. [5]

| Peptide Sequence | Mobile Phase Modifier | Signal Intensity (Arbitrary Units) on 50 mm column | Signal Intensity (Arbitrary Units) on 150 mm column |

| LVNELTEFAK | 0.1% FA | 1.8E+07 | 2.5E+07 |

| 0.1% FA, 10 mM AF | 2.1E+07 | 2.2E+07 | |

| KVPQVSTPTLVEVSR | 0.1% FA | 1.5E+08 | 1.9E+08 |

| 0.1% FA, 10 mM AF | 1.2E+08 | 1.6E+08 | |

| CCTESLVNR | 0.1% FA | 4.5E+07 | 5.8E+07 |

| 0.1% FA, 10 mM AF | 5.5E+07 | 6.9E+07 | |

| YICDNQDTISSK | 0.1% FA | 9.8E+06 | 1.2E+07 |

| 0.1% FA, 10 mM AF | 8.5E+06 | 1.1E+07 |

Experimental Protocols

Protocol 1: Preparation of 10 mM Ammonium Formate in Water with 0.1% Formic Acid (for Reversed-Phase LC-MS)

Objective: To prepare an aqueous mobile phase (Mobile Phase A) for reversed-phase LC-MS with a final concentration of 10 mM ammonium formate and 0.1% formic acid.

Materials:

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade, ~99%)

-

Ultrapure water (18.2 MΩ·cm)

-

500 mL or 1 L volumetric flask

-

Analytical balance

-

Graduated cylinders or pipettes

-

Beaker

-

Magnetic stirrer and stir bar

-

0.22 µm membrane filter

Procedure:

-

Weighing Ammonium Formate: Accurately weigh out 0.3153 g of ammonium formate for a 500 mL solution or 0.6306 g for a 1 L solution.

-

Dissolving the Salt: Transfer the weighed ammonium formate to a beaker containing approximately 400 mL (for a 500 mL prep) or 800 mL (for a 1 L prep) of ultrapure water. Place the beaker on a magnetic stirrer and add a stir bar. Stir until the ammonium formate is completely dissolved.

-

Adding Formic Acid: Carefully add 0.5 mL (for 500 mL) or 1.0 mL (for 1 L) of formic acid to the solution.

-

Final Volume Adjustment: Quantitatively transfer the solution to a 500 mL or 1 L volumetric flask. Rinse the beaker with a small amount of ultrapure water and add the rinsing to the volumetric flask. Bring the solution to the final volume with ultrapure water.

-

Mixing and Filtration: Stopper the flask and invert it several times to ensure the solution is homogeneous. Filter the final mobile phase through a 0.22 µm membrane filter to remove any particulates.

-

Storage: Store the prepared mobile phase in a clean, clearly labeled glass bottle. It is recommended to prepare fresh solutions regularly, ideally every few days, to avoid microbial growth and changes in concentration due to evaporation.[8]

Protocol 2: Preparation of 20 mM Ammonium Formate Mobile Phase for HILIC-MS (pH 3.0)

Objective: To prepare aqueous and organic mobile phases for HILIC-MS containing 20 mM ammonium formate, with the aqueous portion adjusted to pH 3.0.

Materials:

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade, ~99%)

-

Ultrapure water (18.2 MΩ·cm)

-

Acetonitrile (LC-MS grade)

-

1 L volumetric flask

-

pH meter

-

Analytical balance

-

Magnetic stirrer and stir bar

-

0.22 µm membrane filter

Procedure:

-

Prepare a 200 mM Ammonium Formate Stock Solution (pH 3.0):

-

Weigh 12.6 g of ammonium formate and dissolve it in approximately 900 mL of ultrapure water in a 1 L volumetric flask.[9]

-

Calibrate the pH meter according to the manufacturer's instructions.

-

While stirring, slowly add formic acid to the ammonium formate solution until the pH reaches 3.0.[10]

-

Add ultrapure water to the 1 L mark and mix thoroughly. This is your 200 mM stock solution.

-

-

Prepare Mobile Phase A (Aqueous): 10% Acetonitrile, 90% Water with 20 mM Ammonium Formate, pH 3.0

-

In a 1 L flask, combine 100 mL of the 200 mM ammonium formate stock solution with 800 mL of ultrapure water.

-

Add 100 mL of acetonitrile.

-

Mix thoroughly and filter through a 0.22 µm membrane.

-

-

Prepare Mobile Phase B (Organic): 90% Acetonitrile, 10% Water with 20 mM Ammonium Formate, pH 3.0

Mandatory Visualizations

Caption: Experimental workflow for using ammonium formate in LC-MS.

Caption: Chemical equilibria of ammonium formate in the mobile phase.

References

- 1. benchchem.com [benchchem.com]

- 2. mac-mod.com [mac-mod.com]

- 3. halocolumns.com [halocolumns.com]

- 4. mdpi.com [mdpi.com]

- 5. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 9. support.waters.com [support.waters.com]

- 10. support.waters.com [support.waters.com]

Application Notes and Protocols for Ammonium Formate Buffer in Reversed-Phase Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) formate (B1220265) is a volatile buffer salt widely employed in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for applications coupled with mass spectrometry (MS). Its volatility ensures that it is removed under the high vacuum and temperature conditions of the MS source, preventing ion suppression and contamination.[1] This characteristic makes it a superior alternative to non-volatile buffers like phosphate (B84403) when MS detection is required. Furthermore, ammonium formate provides good pH control in the acidic to neutral range, which is crucial for achieving reproducible retention times and optimal peak shapes for ionizable compounds.[2]

These application notes provide detailed protocols for the preparation and use of ammonium formate buffer in reversed-phase chromatography for the analysis of small molecules, peptides, and proteins.

Advantages of Ammonium Formate Buffer

-

MS Compatibility: Its primary advantage is its volatility, which prevents the fouling of the mass spectrometer's ion source and minimizes signal suppression.[1]

-

Improved Peak Shape: For basic compounds that can exhibit peak tailing on silica-based C18 columns due to interactions with residual silanols, ammonium formate can significantly improve peak symmetry.[3] The presence of the ammonium ion in the mobile phase can help to shield these interactions.

-

Enhanced Ionization: In electrospray ionization (ESI)-MS, ammonium formate can enhance the ionization efficiency of certain analytes, leading to improved sensitivity.[1]

-

Good Buffering Capacity: It provides effective pH control, typically in the range of 2.8 to 4.8, which is critical for the consistent retention of pH-sensitive analytes.[2]

Data Presentation

Table 1: Comparison of Mobile Phase Modifiers on Peptide Separation

| Mobile Phase Modifier | Average Peak Width at Half-Height (s) | Measured Peak Capacity | Peak Asymmetry (at 10% peak height) | Relative MS Signal Intensity |

| 0.1% Formic Acid (FA) | 4.2 | 175 | >1.5 (significant tailing) | High |

| 0.1% FA + 10 mM Ammonium Formate (AF) | 3.6 | 230 | ~1.1 | High |

| 0.1% Trifluoroacetic Acid (TFA) | 3.0 | 250 | ~1.0 | Low (significant suppression) |

Data synthesized from literature for a standard peptide mixture on a C18 column.[4][5][6] The combination of formic acid and ammonium formate offers a significant improvement in peak capacity and asymmetry over formic acid alone, without the signal suppression associated with TFA.[4]

Table 2: Effect of Ammonium Formate Concentration on Analyte Signal (LC-ESI-MS)

| Analyte Class | 2 mM Ammonium Formate | 10 mM Ammonium Formate |

| Cardiac Drugs (Positive Ion Mode) | ||

| Flecainide | ~9.3% higher intensity | Baseline |

| Verapamil | ~9.3% higher intensity | Baseline |

| Amiodarone | ~9.3% higher intensity | Baseline |

| Diuretic (Negative Ion Mode) | ||

| Furosemide | ~48.3% higher intensity | Baseline |

As the concentration of ammonium formate increases, a decrease in signal intensity can be observed due to increased competition for ionization in the ESI source.[7] An optimal concentration, often between 5-20 mM, is typically sought to balance chromatographic performance with MS sensitivity.

Experimental Protocols

Protocol 1: Preparation of 10 mM Ammonium Formate Buffer (pH 3.5)

This protocol describes the preparation of a 1-liter stock solution of 10 mM ammonium formate, adjusted to pH 3.5.

Materials:

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

0.22 µm membrane filter

Procedure:

-

Weighing the Salt: Accurately weigh 0.6306 g of ammonium formate.

-

Dissolving: Transfer the ammonium formate to a 1 L volumetric flask. Add approximately 800 mL of ultrapure water and swirl to dissolve the salt completely.

-

pH Adjustment: Place a calibrated pH electrode in the solution. Slowly add formic acid dropwise while stirring until the pH of the solution reaches 3.5.

-

Final Volume: Once the desired pH is stable, bring the solution to the final volume of 1 L with ultrapure water.

-

Filtration: Filter the buffer solution through a 0.22 µm membrane filter to remove any particulate matter.

-

Storage: Store the buffer in a clean, sealed glass container at 4°C. For LC-MS applications, it is recommended to prepare fresh buffer daily to avoid microbial growth and changes in pH due to the volatility of formic acid.

Protocol 2: Analysis of Small Molecules using Ammonium Formate Buffer

This protocol outlines a general procedure for the analysis of a mixture of small, basic drug compounds using a C18 column with an ammonium formate buffer.

Instrumentation and Columns:

-

HPLC or UHPLC system with a UV or MS detector

-

Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

Mobile Phase:

-

Mobile Phase A: 10 mM ammonium formate in water, pH 3.5

-

Mobile Phase B: Acetonitrile

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 10.0 | 95 |

| 12.0 | 95 |

| 12.1 | 5 |

| 15.0 | 5 |

Method Parameters:

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Detection: UV at 254 nm or MS with ESI in positive ion mode

Procedure:

-

System Equilibration: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

-

Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 water:acetonitrile) to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

-

Injection: Inject the prepared sample onto the column.

-

Data Acquisition: Acquire data for the duration of the gradient program.